molecular formula C8H7NO2S B1677869 2-Phenylethynesulfonamide CAS No. 64984-31-2

2-Phenylethynesulfonamide

Cat. No. B1677869
CAS RN: 64984-31-2
M. Wt: 181.21 g/mol
InChI Key: ZZUZYEMRHCMVTB-UHFFFAOYSA-N
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Description

2-Phenylethynesulfonamide (PES) is a small molecular inhibitor of Heat shock protein 70 (Hsp70), which can interact with Hsp70 and disrupt its association with co-chaperones and substrate proteins of Hsp70 .


Molecular Structure Analysis

The molecular formula of 2-Phenylethynesulfonamide is C8H7NO2S . It undergoes a Michael addition reaction with Cys-574 and Cys-603 in the SBDα of human HspA1A (hHsp70), resulting in covalent attachment of a PES molecule to each Cys residue .


Chemical Reactions Analysis

2-Phenylethynesulfonamide (PES) interacts with the substrate-binding domain of Hsp70 carboxyterminal and disrupts association between co-chaperones and substrate proteins .


Physical And Chemical Properties Analysis

The molecular weight of 2-Phenylethynesulfonamide is 181.21 g/mol .

Scientific Research Applications

1. Application in Oral Squamous Cell Carcinoma (OSCC) Treatment

  • Summary of Application: PES is known as a selective heat shock protein 70 (Hsp70) function inhibitor, which induces cytotoxic effects on various tumor cell types, including OSCC. It’s less toxic to normal cells .
  • Methods of Application: In the study, the proliferation of OSCC cells treated with PES was analyzed using a CCK-8 assay. The effects of PES on the cell cycle and apoptosis of OSCC cells were determined by flow cytometric analyses. Expression of associated protein was determined by Western blot analysis .
  • Results: PES inhibited the proliferation of OSCC cell lines in vivo and in vitro. It induced apoptosis and arrested the cell cycle of OSCC cells. PES inhibited the expression of X-linked inhibitor of apoptosis protein (XIAP), baculoviral IAP repeat containing 2 (c-IAP1), phosphorylated AKT (p-AKT), and phosphorylated extracellular signal-regulated kinase (p-ERK). Additionally, knockdown of Hsp70 enhanced the effects of PES. By contrast, overexpression of Hsp70 attenuated the inhibitory effects of PES on cell viability .

2. Application in Tumor Cells Protein Clearance Pathways

  • Summary of Application: PES-mediated inhibition of HSP70 family proteins in tumor cells results in an impairment of the two major protein degradation systems, namely, the autophagy-lysosome system and the proteasome pathway .
  • Methods of Application: The study did not provide specific experimental procedures or technical details .
  • Results: PES causes a disruption in the HSP70/HSP90 chaperone system. As a consequence, many cellular proteins, including known HSP70/HSP90 substrates, accumulate in detergent-insoluble cell fractions, indicative of aggregation and functional inactivation .

3. Application in Enhancing Sensitivity of Tumor Cells to Radiotherapy

  • Summary of Application: PES, as a HSP70 inhibitor, has been studied for its potential to enhance the sensitivity of tumor cells to radiotherapy. It’s believed that inhibition of HSP70 can enhance the radiation-induced tumor-killing effect and thus improve the efficacy of radiotherapy .
  • Methods of Application: The study did not provide specific experimental procedures or technical details .
  • Results: The study suggests that PES and other HSP70 inhibitors can potentially enhance the sensitivity of tumor cells to radiotherapy .

4. Application in Ovarian Cancer Treatment

  • Summary of Application: PES has been studied in combination treatments with Magnetic Fluid Hyperthermia (MFH) for ovarian cancer. The aim was to demonstrate the potentiation of PES at various combination treatments with MFH, using low-intensity ultrasound as an intracellular delivery enhancer .
  • Methods of Application: The effect of ultrasound (US), MFH, and PES was first evaluated individually and then as combination treatments. Definity® microbubbles and polyethylene glycol (PEG)-coated iron oxide nanoparticles were used to induce cell sonoporation and MFH, respectively .
  • Results: Notable reductions in cancer cell viability were observed when ultrasound was incorporated. For example, the treatment US+PES reduced cell viability by 37% compared to the non-toxic effect of the drug. Similarly, the treatment US+MFH using mild hyperthermia (41°C), reduced cell viability by an additional 18% when compared to the effect of MH alone .

5. Application in Enhancing Sensitivity of Tumor Cells to Chemotherapy

  • Summary of Application: PES, as a HSP70 inhibitor, has been studied for its potential to enhance the sensitivity of tumor cells to chemotherapy. It’s believed that inhibition of HSP70 can enhance the chemotherapy-induced tumor-killing effect and thus improve the efficacy of chemotherapy .
  • Methods of Application: The study did not provide specific experimental procedures or technical details .
  • Results: The study suggests that PES and other HSP70 inhibitors can potentially enhance the sensitivity of tumor cells to chemotherapy .

6. Application in Neurodegenerative Diseases

  • Summary of Application: PES has been studied for its potential applications in the treatment of neurodegenerative diseases. As a HSP70 inhibitor, PES could potentially help in the clearance of misfolded proteins, which are a common feature of many neurodegenerative diseases .
  • Methods of Application: The study did not provide specific experimental procedures or technical details .
  • Results: The study suggests that PES and other HSP70 inhibitors can potentially be beneficial in the treatment of neurodegenerative diseases .

properties

IUPAC Name

2-phenylethynesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUZYEMRHCMVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316450
Record name 2-Phenylethynesulfonamide
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylethynesulfonamide

CAS RN

64984-31-2
Record name 2-Phenylethynesulfonamide
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Record name NSC 303580
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Record name 64984-31-2
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Record name 2-Phenylethynesulfonamide
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Record name Ethynesulfonamide, 2-phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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